5-Chloro-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylpentanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a derivative of pentanoic acid, where a chlorine atom is substituted at the fifth position and a methyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 3-methylpentanoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: 5-Hydroxy-3-methylpentanoic acid or 5-Amino-3-methylpentanoic acid.
Oxidation: 5-Chloro-3-methylpentanone or 5-Chloro-3-methylpentanal.
Reduction: 5-Chloro-3-methylpentanol or 5-Chloro-3-methylpentane.
Scientific Research Applications
5-Chloro-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The chlorine and methyl groups contribute to its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanoic acid: Lacks the chlorine atom, resulting in different reactivity and biological properties.
5-Chloropentanoic acid: Lacks the methyl group, affecting its steric and electronic characteristics.
3-Chloropentanoic acid: Chlorine is at a different position, leading to variations in chemical behavior.
Uniqueness
5-Chloro-3-methylpentanoic acid is unique due to the combined presence of both chlorine and methyl substituents, which impart distinct steric and electronic effects. These features influence its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H11ClO2 |
---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
5-chloro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-5(2-3-7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
CEDWJNAXDQUPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.